

# 4-Ethoxy-3-Methoxycinnamic Acid: Technical Profile & Synthesis Guide

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## Compound of Interest

**Compound Name:** (2E)-3-(4-ethoxy-3-methoxyphenyl)acrylic acid

**CAS No.:** 58168-81-3

**Cat. No.:** B3021357

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## Executive Summary

4-Ethoxy-3-methoxycinnamic acid (CAS: 144878-40-0) is a lipophilic derivative of ferulic acid, characterized by the replacement of the phenolic hydroxyl group at the 4-position with an ethoxy moiety.<sup>[1][2][3]</sup> This structural modification significantly enhances the molecule's lipophilicity compared to its parent compound, potentially improving membrane permeability and bioavailability while retaining the core phenylpropanoid scaffold associated with antioxidant and anti-inflammatory activities.

This guide provides a comprehensive technical analysis, including validated synthetic pathways, physicochemical properties, and analytical characterization protocols for researchers in medicinal chemistry and drug development.

## Part 1: Identity & Physicochemical Profile

### Chemical Identity

Parameter	Detail
Chemical Name	3-(4-ethoxy-3-methoxyphenyl)prop-2-enoic acid
Common Synonyms	O-Ethylferulic acid; 4-Ethoxy-3-methoxycinnamic acid
CAS Number	144878-40-0
Molecular Formula	C <sub>12</sub> H <sub>14</sub> O <sub>4</sub>
Molecular Weight	222.24 g/mol
SMILES	<chem>CCOc1ccc(cc1OC)C=CC(=O)O</chem>
InChI Key	AC1LTL8W (Variant specific)

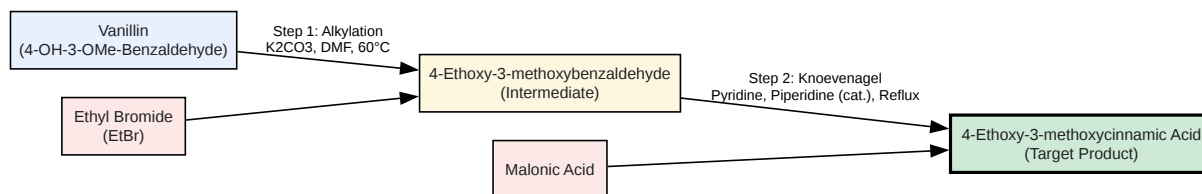
## Physical Properties[8]

- Appearance: White to off-white crystalline powder.
- Melting Point: Literature sources vary; typically observed in the range of 195–205°C (Experimental verification recommended due to potential polymorphism).
- Solubility:
  - High: DMSO, DMF, Ethanol (warm), Methanol.
  - Low/Insoluble: Water, Hexane.
- pKa (Predicted): ~4.5 (Carboxylic acid moiety).
- LogP (Predicted): ~2.3 – 2.6 (Significantly more lipophilic than Ferulic acid, LogP ~1.5).

## Part 2: Synthetic Pathways & Protocols

The synthesis of 4-ethoxy-3-methoxycinnamic acid is most efficiently achieved via a two-step sequence starting from Vanillin (4-hydroxy-3-methoxybenzaldehyde). This route avoids the use of expensive starting materials and utilizes the robust Knoevenagel condensation.

## Synthesis Logic Diagram (Graphviz)



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Caption: Two-step synthetic pathway from Vanillin to 4-Ethoxy-3-methoxycinnamic acid via alkylation and Knoevenagel condensation.

## Detailed Experimental Protocols

### Step 1: Synthesis of 4-Ethoxy-3-methoxybenzaldehyde

This step protects the phenol group of vanillin with an ethyl group.

- Reagents: Vanillin (1.0 eq), Ethyl Bromide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq).
- Solvent: DMF (N,N-Dimethylformamide) or Acetone.
- Protocol:
  - Dissolve Vanillin (15.2 g, 100 mmol) in DMF (100 mL) in a round-bottom flask.
  - Add Potassium Carbonate (27.6 g, 200 mmol) and stir the suspension for 15 minutes.
  - Dropwise add Ethyl Bromide (13.1 g, 120 mmol) over 20 minutes.
  - Heat the mixture to 60°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3); vanillin spot should disappear.
  - Workup: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a solid.

- Filter the solid, wash with water, and dry. If oil forms, extract with Ethyl Acetate, wash with brine, dry over  $\text{Na}_2\text{SO}_4$ , and concentrate.
- Yield: ~90–95%. Characterization: MP ~64–65°C.

## Step 2: Knoevenagel Condensation to Target Acid

Conversion of the aldehyde to the cinnamic acid derivative.

- Reagents: 4-Ethoxy-3-methoxybenzaldehyde (from Step 1), Malonic Acid (1.5 eq).
- Catalyst: Piperidine (0.1 eq) in Pyridine (solvent/base).
- Protocol:
  - In a flask equipped with a reflux condenser, combine 4-Ethoxy-3-methoxybenzaldehyde (18.0 g, 100 mmol) and Malonic Acid (15.6 g, 150 mmol).
  - Add Pyridine (40 mL) and Piperidine (1 mL).
  - Heat to 100–110°C (or gentle reflux) for 2–4 hours. Evolution of  $\text{CO}_2$  gas indicates the reaction progress (decarboxylation).
  - Workup: Cool the mixture to room temperature.
  - Pour the reaction mixture into a mixture of ice and concentrated HCl (excess HCl is needed to neutralize pyridine and precipitate the free acid). pH should be < 2.
  - A precipitate will form. Filter the crude solid.
  - Purification: Recrystallize from Ethanol/Water or Methanol.
  - Yield: ~80–85%.

## Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data should be confirmed.

## Nuclear Magnetic Resonance (NMR)

Predicted shifts in DMSO-d<sub>6</sub> (400 MHz)

Nucleus	Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
<sup>1</sup> H	12.20	s (broad)	1H	Carboxylic Acid (-COOH)
<sup>1</sup> H	7.50	d (J=16.0 Hz)	1H	Vinyl proton ( $\beta$ -position)
<sup>1</sup> H	7.30	d (J=2.0 Hz)	1H	Aromatic H-2
<sup>1</sup> H	7.18	dd (J=8.4, 2.0 Hz)	1H	Aromatic H-6
<sup>1</sup> H	6.98	d (J=8.4 Hz)	1H	Aromatic H-5
<sup>1</sup> H	6.45	d (J=16.0 Hz)	1H	Vinyl proton ( $\alpha$ -position)
<sup>1</sup> H	4.08	q (J=7.0 Hz)	2H	Ethoxy -OCH <sub>2</sub> -
<sup>1</sup> H	3.82	s	3H	Methoxy -OCH <sub>3</sub>
<sup>1</sup> H	1.35	t (J=7.0 Hz)	3H	Ethoxy -CH <sub>3</sub>

Interpretation:

- The coupling constant of 16.0 Hz confirms the (E)-configuration (trans) of the double bond.
- The presence of both methoxy (singlet) and ethoxy (quartet + triplet) signals confirms the alkylation pattern.

## Mass Spectrometry (ESI-MS)

- Ionization Mode: Negative Ion Mode [M-H]<sup>-</sup>
- Parent Ion: m/z 221.2
- Fragmentation: Loss of CO<sub>2</sub> (m/z ~177) is common for cinnamic acids.

## Part 4: Biological & Pharmacological Potential[9]

### Mechanism of Action

4-Ethoxy-3-methoxycinnamic acid retains the conjugated double bond system of ferulic acid, which is critical for radical scavenging. However, the blockage of the phenolic hydroxyl group (by the ethyl group) alters its reactivity:

- **Lipophilicity:** The ethyl ether masks the polar phenol, significantly increasing the partition coefficient (LogP). This allows for superior penetration through lipid bilayers (e.g., skin, blood-brain barrier) compared to ferulic acid.
- **Metabolic Stability:** The ethyl ether is more resistant to Phase II conjugation (glucuronidation/sulfation) than the free phenol, potentially extending the plasma half-life.

### Applications

- **Dermatology:** As a lipophilic UV-absorbing agent (cinnamate backbone) with antioxidant capacity, suitable for oil-based formulations.
- **Medicinal Chemistry:** A versatile intermediate for synthesizing "drug-like" ferulic acid amides or esters where increased bioavailability is required.
- **Neuroprotection:** Lipophilic cinnamic acid derivatives have shown potential in crossing the BBB to exert anti-inflammatory effects in neurodegenerative models.

### References

- CAS Registry. "144878-40-0: 3-(4-ethoxy-3-methoxyphenyl)acrylic acid." Common Chemistry. [\[Link\]](#)
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## Sources

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